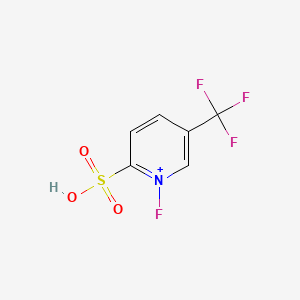
1-Fluoro-2-sulfo-5-(trifluoromethyl)pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-sulfo-5-(trifluoromethyl)pyridin-1-ium is a fluorinated pyridinium compound known for its unique chemical properties and potential applications in various fields. The presence of fluorine atoms and a sulfonate group in its structure imparts distinct physicochemical characteristics, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
One common method includes the use of Selectfluor® as a fluorinating agent, which facilitates the incorporation of fluorine atoms into the pyridine ring . The reaction conditions often involve mild temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effective and efficient production.
Chemical Reactions Analysis
1-Fluoro-2-sulfo-5-(trifluoromethyl)pyridin-1-ium undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required to achieve desired outcomes.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, which are useful in the synthesis of complex molecules.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Fluoro-2-sulfo-5-(trifluoromethyl)pyridin-1-ium involves its interaction with molecular targets through its fluorine and sulfonate groups. The electron-withdrawing nature of the fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. The sulfonate group can enhance the compound’s solubility and stability in aqueous environments, facilitating its biological activity .
Comparison with Similar Compounds
1-Fluoro-2-sulfo-5-(trifluoromethyl)pyridin-1-ium can be compared with other fluorinated pyridinium compounds, such as:
1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate: Similar in structure but may differ in the position of the sulfonate group.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a chlorine atom instead of a fluorine atom, which can alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific arrangement of fluorine and sulfonate groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H4F4NO3S+ |
|---|---|
Molecular Weight |
246.16 g/mol |
IUPAC Name |
1-fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonic acid |
InChI |
InChI=1S/C6H3F4NO3S/c7-6(8,9)4-1-2-5(11(10)3-4)15(12,13)14/h1-3H/p+1 |
InChI Key |
MEYCMYZKEHOPIF-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=[N+](C=C1C(F)(F)F)F)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















